2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a nicotinic acid moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidine derivative with a thiol compound under mild conditions.
Attachment of the Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nicotinic acid moiety can undergo electrophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated nicotinic acid derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The thioether linkage and pyrrolidine ring make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a drug or a biochemical probe.
Mechanism of Action
The mechanism of action of 2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The thioether linkage and pyrrolidine ring may interact with enzymes or receptors, modulating their activity. The nicotinic acid moiety could facilitate binding to nicotinic acetylcholine receptors or other pyridine-binding proteins, influencing cellular pathways and responses.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid: Similar structure with a methyl group instead of an ethyl group.
2-((1-(4-Phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid: Lacks the ethyl group on the phenyl ring.
2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: Contains a benzoic acid moiety instead of nicotinic acid.
Uniqueness
The presence of the ethyl group on the phenyl ring and the nicotinic acid moiety distinguishes 2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid from its analogs. These structural features may confer unique biological activities and chemical reactivity, making it a compound of interest for further study.
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-2-11-5-7-12(8-6-11)20-15(21)10-14(17(20)22)25-16-13(18(23)24)4-3-9-19-16/h3-9,14H,2,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVQGZPCFNGEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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